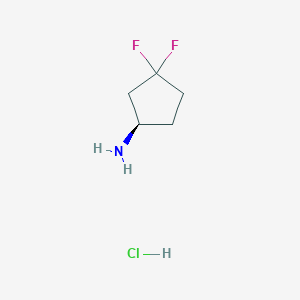

(R)-3,3-difluorocyclopentanamine hydrochloride

説明

(R)-3,3-Difluorocyclopentanamine hydrochloride (CAS: 1117936-64-7) is a fluorinated cyclopentylamine derivative characterized by two fluorine atoms at the 3,3-positions of the cyclopentane ring and an (R)-configured amine group. This compound is widely utilized in pharmaceutical research, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors, where fluorination enhances metabolic stability and bioavailability . Its molecular formula is C₅H₉F₂N·HCl, with a molecular weight of 169.6 g/mol. The compound is typically supplied as a crystalline solid with ≥98% purity and stored at -20°C for long-term stability .

特性

IUPAC Name |

(1R)-3,3-difluorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-4(8)3-5;/h4H,1-3,8H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUHMNFTPGBLCX-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@@H]1N)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

(R)-3,3-Difluorocyclopentanamine hydrochloride is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds which are important in pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including its role in drug design and development.

Industry: It is used in the production of specialty chemicals and materials that require fluorinated components for enhanced properties.

作用機序

The mechanism by which (R)-3,3-difluorocyclopentanamine hydrochloride exerts its effects depends on its specific application. For example, in drug design, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Stereoisomeric Analog: (S)-3,3-Difluorocyclopentanamine Hydrochloride

Ring-Size Variants

a) 3,3-Difluorocyclohexanamine Hydrochloride

b) 3,3-Difluorocyclobutanamine Hydrochloride

Fluorinated Non-Cyclic Amines

a) (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride

- CAS : 1213630-93-3

- Molecular Formula : C₉H₁₁ClF₃N

- Key Differences :

b) 1,1,1-Trifluoropropan-2-amine Hydrochloride

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Trends

- Fluorination Impact: The 3,3-difluoro substitution on cyclopentane improves metabolic stability compared to non-fluorinated analogs, as seen in preclinical studies of similar compounds .

- Ring-Size Effects : Cyclopentane derivatives balance conformational flexibility and rigidity, making them preferable over cyclohexane (too rigid) or cyclobutane (too strained) in drug design .

- Stereochemical Significance : Enantiomeric purity is critical for target selectivity, as observed in FDA-approved fluorinated drugs like levomilnacipran .

生物活性

(R)-3,3-Difluorocyclopentanamine hydrochloride (CAS No. 1117936-64-7) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C5H9ClF2N

- Molecular Weight : 165.58 g/mol

- Structure : The compound features a cyclopentane ring with two fluorine atoms attached to the same carbon atom, along with an amine group and a hydrochloride moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the amine group suggests potential interactions with neurotransmitter systems, particularly those involving monoamines such as serotonin and norepinephrine.

Pharmacological Effects

- CNS Activity : Preliminary studies indicate that this compound may exhibit central nervous system (CNS) activities. Its structural similarity to known psychoactive compounds suggests potential applications in treating mood disorders or anxiety.

- Antidepressant-like Effects : Research has suggested that compounds with similar structures can influence serotonin reuptake mechanisms, leading to antidepressant-like effects in animal models. Further studies are needed to confirm this activity specifically for this compound.

- Neuroprotective Properties : Some studies indicate that fluorinated compounds can exhibit neuroprotective effects by modulating oxidative stress pathways. Investigations into the antioxidant capacity of this compound are ongoing.

In Vitro Studies

In vitro assays have demonstrated that this compound interacts with various cell lines:

- Cell Viability Assays : Testing on neuronal cell lines has shown that the compound can enhance cell viability under stress conditions, suggesting a protective role against neurotoxicity.

- Receptor Binding Studies : Initial receptor binding studies indicate affinity for serotonin receptors (5-HT), which may explain its potential antidepressant effects.

In Vivo Studies

Animal model studies are crucial for understanding the biological activity of this compound:

- Behavioral Tests : In rodent models, administration of this compound has resulted in significant changes in behavior indicative of anxiolytic and antidepressant effects.

- Pharmacokinetics : Studies on the pharmacokinetic profile reveal a moderate half-life and bioavailability, making it a suitable candidate for further drug development.

Safety and Toxicology

Preliminary safety assessments indicate that this compound has a low acute toxicity profile but may cause skin irritation upon contact. Further toxicological evaluations are necessary to establish a comprehensive safety profile.

準備方法

General Synthetic Strategies

The preparation methods generally proceed via:

- Construction or functionalization of a cyclopentane ring precursor.

- Introduction of geminal difluoro groups through fluorination reagents.

- Conversion of carboxyl or keto groups to amines via amidation and degradation reactions.

- Salt formation with hydrochloric acid to yield the hydrochloride salt.

Stepwise Preparation Method (Based on Analogous Difluorocyclobutylamine Routes)

Although direct literature on (R)-3,3-difluorocyclopentanamine hydrochloride is limited, closely related compounds such as 3,3-difluorocyclobutylamine hydrochloride have well-documented preparation methods that can be adapted and analyzed for the cyclopentane analog. The following steps summarize a robust synthetic approach:

| Step | Reaction Type | Description | Key Reagents | Conditions | Notes |

|---|---|---|---|---|---|

| a) Amidation | Conversion of keto or acid precursor to amide | Starting from a cyclopentanone or cyclopentanecarboxylic acid derivative, amidation is performed using ammonia or ammonium salts | Ammonia water, oxalyl chloride (for activation) | Dropwise addition of oxalyl chloride, mild temperatures | Oxalyl chloride activates acid to acid chloride intermediate |

| b) Fluorination | Introduction of geminal difluoro groups | Reaction of amide intermediate with fluorinating agents to replace keto or hydroxyl groups with difluoro moiety | Diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (BAST), Fluolead, HPDA | Low temperature (0–10 °C) to avoid side reactions | Choice of fluorinating agent affects yield and selectivity |

| c) Hofmann Degradation | Conversion of amide to primary amine | Treatment of fluorinated amide with sodium hypochlorite or sodium hypobromite under alkaline conditions | NaOCl or NaOBr, NaOH | Alkaline medium, controlled temperature | Removes carbonyl group, forming amine |

| d) Salt Formation | Formation of hydrochloride salt | Reaction of free amine with hydrogen chloride in ethyl acetate or aqueous solution | HCl solution | Room temperature | Enhances stability and crystallinity |

This general method is adapted from the preparation of 3,3-difluorocyclobutylamine hydrochloride (a close structural analog) as described in patent CN109535025B. The method emphasizes mild conditions, avoidance of toxic reagents, and operational simplicity.

Detailed Reaction Conditions and Reagents

| Step | Reagent Details | Temperature | Yield (%) | Comments |

|---|---|---|---|---|

| Amidation | Oxalyl chloride (activates acid), ammonia water | 0–25 °C | High (typically >80%) | Dropwise addition controls reaction exotherm |

| Fluorination | DAST, BAST, Fluolead, or HPDA | 0–10 °C | Variable (up to 70%) | BAST preferred for milder conditions and better yield |

| Hofmann Degradation | NaOCl or NaOBr with NaOH | Ambient to 40 °C | Moderate to high | Alkaline conditions critical for reaction efficiency |

| Salt Formation | HCl in ethyl acetate or aqueous | Room temperature | Quantitative | Crystallization step for purification |

Alternative Synthetic Routes and Comparative Analysis

Direct fluorination of cyclopentanone derivatives is challenging due to side reactions such as elimination or ring opening, which reduces yield and complicates purification.

Multi-step synthesis using protected intermediates such as benzyl carbamates or nitriles is reported for related cyclobutyl compounds but involves longer reaction sequences and lower overall yields (e.g., 14.6% over three steps).

Use of 3-methylenecyclopentylcarbonitrile as a starting material followed by multi-step fluorination and reduction is possible but operationally complex and less efficient.

Chiral resolution or asymmetric synthesis techniques may be required to obtain the (R)-enantiomer specifically, though details are sparse in literature for this compound; chiral auxiliaries or catalysts could be employed.

Research Findings and Practical Considerations

The fluorination step is the most critical and sensitive part of the synthesis. Using reagents like BAST at low temperature (0–10 °C) improves selectivity and yield while minimizing side products.

Hofmann degradation is effective for converting fluorinated amides to amines without damaging the difluoro substituents.

Salt formation with hydrochloric acid stabilizes the amine and facilitates handling and storage.

Industrial scalability favors routes with fewer steps, mild conditions, and readily available reagents. The method adapted from CN109535025B patent offers a good balance.

Summary Table of Preparation Methods for this compound

| Method | Starting Material | Key Steps | Fluorinating Agent | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Amidation → Fluorination → Hofmann Degradation → Salification | 3-oxocyclopentanecarboxylic acid or derivative | 4 steps | BAST, DAST, Fluolead, HPDA | Moderate to high | Mild conditions, good scalability | Requires careful temperature control |

| Multi-step from nitrile intermediates | 3-methylenecyclopentylcarbonitrile | 5+ steps | Various sulfur trifluorides | Lower overall yield | Potential for stereoselectivity | Complex, longer synthesis |

| Direct fluorination of triflate precursors | Cyclopentane triflates | 1–2 steps | CsF or other fluorides | Variable, often low | Short route | Side reactions common, low selectivity |

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for (R)-3,3-difluorocyclopentanamine hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves cyclopentane derivatives (e.g., cyclopentanecarboxylic acid) and amines. Key steps include fluorination via halogen exchange reactions using agents like DAST (diethylaminosulfur trifluoride) and subsequent resolution of enantiomers using chiral chromatography or crystallization with chiral acids. The hydrochloride salt is formed to enhance solubility and stability . Enantiomeric purity is validated via chiral HPLC or polarimetry, with protocols adapted from structurally similar amines like (R)-1-(3,3-difluorocyclopentyl)-N-methylmethanamine hydrochloride .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the cyclopentane backbone and fluorine coupling patterns. F NMR quantifies fluorination efficiency .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding interactions in solid-state formulations .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). The hydrochloride salt improves aqueous solubility compared to the free base .

- Stability : Conduct accelerated stability studies (40°C/75% RH) over 1–3 months. Monitor degradation via HPLC and LC-MS, focusing on hydrolytic defluorination or cyclopentane ring oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement assays (e.g., H-labeled ligands) to quantify affinity for neurotransmitter receptors (e.g., serotonin, dopamine transporters). Compare results across cell lines (HEK293 vs. CHO) to identify assay-specific artifacts .

- Functional Studies : Measure cAMP accumulation or calcium flux in neuronal cells to distinguish agonist/antagonist effects. Replicate findings in ex vivo brain slice models to validate in vitro results .

Q. What experimental strategies are recommended for studying the metabolic fate and pharmacokinetics of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and monitor phase I/II metabolites via LC-MS/MS. Identify cytochrome P450 isoforms using selective inhibitors (e.g., ketoconazole for CYP3A4) .

- Pharmacokinetic Profiling : Administer intravenously/orally in rodents and collect plasma/brain samples at timed intervals. Calculate AUC, , and blood-brain barrier permeability using compartmental modeling .

Q. How does the stereochemistry of this compound influence its biological activity compared to the (S)-enantiomer?

- Methodological Answer :

- Enantioselective Synthesis : Prepare both enantiomers via asymmetric catalysis (e.g., chiral auxiliaries) or enzymatic resolution .

- Comparative Bioassays : Test (R)- and (S)-forms in parallel in receptor binding, functional assays, and behavioral models (e.g., forced swim test for antidepressants). Differences ≥10-fold in IC or ED indicate stereochemical selectivity .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles. Avoid inhalation of powders via fume hoods or respirators (NIOSH N95) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers labeled for halogenated amine disposal .

Key Research Notes

- Contradictory Findings : Discrepancies in receptor binding data may arise from differences in assay conditions (e.g., buffer ionic strength, temperature). Standardize protocols across labs .

- Advanced Applications : Explore fluorinated analogs for PET imaging, leveraging F isotopes to track brain distribution in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。